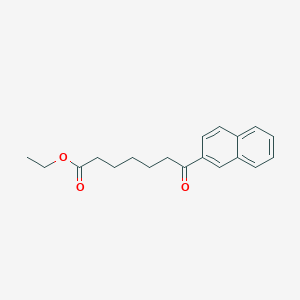

Ethyl 7-(2-naphthyl)-7-oxoheptanoate

Description

Contextualization of Ethyl 7-(2-naphthyl)-7-oxoheptanoate within the Broader Class of Ketoester Derivatives

Ketoesters are organic compounds that contain both a ketone and an ester functional group. fiveable.me Their value in organic synthesis is well-established, as they serve as key intermediates in the formation of more complex molecular architectures. fiveable.meresearchgate.net The presence of both electrophilic and nucleophilic sites makes them versatile synthons. researchgate.net Depending on the relative positions of the ketone and ester groups, they are classified as alpha-, beta-, gamma-, or delta-ketoesters.

This compound is a long-chain ketoester. Specifically, it is a γ-ketoester, where the ketone is at the 7-position and the ethyl ester is at the 1-position of the heptanoate (B1214049) chain. Its structure features a seven-carbon chain, with a 2-naphthyl group attached to the carbonyl carbon and an ethyl group forming the ester.

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 898752-82-4 |

| Molecular Formula | C19H22O3 |

| Molecular Weight | 298.38 g/mol a2bchem.com |

Significance of Naphthyl Moieties in Advanced Organic Syntheses and Structural Diversity

The naphthalene (B1677914) scaffold is a prominent feature in many synthetic compounds due to its unique properties. As a bicyclic aromatic hydrocarbon, it provides a rigid and planar structure that can be functionalized in various ways. nbinno.com This has led to its incorporation into a wide range of molecules with diverse applications.

In medicinal chemistry, the naphthalene ring is a common pharmacophore found in numerous approved drugs, including those with anticancer, antimicrobial, anti-inflammatory, and antiviral activities. nih.govijpsjournal.com Its lipophilicity and ability to engage in π-stacking interactions are crucial for its biological activity. nbinno.com Marketed drugs containing the naphthalene moiety include nafcillin (an antibiotic), terbinafine (an antifungal), and naproxen (an anti-inflammatory drug). nih.gov

In materials science, naphthalene derivatives are utilized for their desirable optical and electronic properties, which stem from their conjugated π-system. nbinno.com They are found in organic electronic materials, dyes, and fluorescent probes. nbinno.com The ability to tune these properties through substitution on the naphthalene ring makes them attractive for developing new functional materials.

Overview of Research Frontiers in the Synthesis and Reactivity of Long-Chain Aromatic Ketoesters

The synthesis of long-chain aromatic ketoesters can be approached through various synthetic strategies. Classical methods for forming ketoesters include the Claisen condensation, which involves the reaction of two esters in the presence of a strong base. fiveable.me More contemporary methods focus on developing more efficient and selective reactions. For instance, palladium-catalyzed reactions have been developed for the synthesis of β-keto esters. nih.gov The synthesis of γ-keto esters can be achieved through methods like the zinc carbenoid-mediated chain extension of β-keto esters. organic-chemistry.org

The reactivity of long-chain aromatic ketoesters is dictated by the interplay of the ketone, the ester, and the aromatic moiety. The methylene groups alpha to the carbonyl can be deprotonated to form enolates, which can then participate in a variety of carbon-carbon bond-forming reactions, such as alkylations and aldol (B89426) condensations. fiveable.me The ketone itself can undergo nucleophilic addition and reduction reactions. The ester group can be hydrolyzed, reduced, or converted to other functional groups. The presence of the long aliphatic chain can influence the solubility and conformational flexibility of the molecule, while the naphthyl group can direct reactivity and introduce specific electronic and steric effects.

Current research in this area is focused on developing novel synthetic routes that offer better control over regioselectivity and stereoselectivity. Additionally, there is an interest in exploring the unique reactivity of these molecules to synthesize complex targets and new materials. The application of these compounds as building blocks in the synthesis of natural products and pharmaceutically active molecules remains an active area of investigation. beilstein-journals.org

Structure

3D Structure

Properties

IUPAC Name |

ethyl 7-naphthalen-2-yl-7-oxoheptanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22O3/c1-2-22-19(21)11-5-3-4-10-18(20)17-13-12-15-8-6-7-9-16(15)14-17/h6-9,12-14H,2-5,10-11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFOZOSUTXNOXLB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCCCCC(=O)C1=CC2=CC=CC=C2C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80452306 | |

| Record name | ETHYL 7-(2-NAPHTHYL)-7-OXOHEPTANOATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80452306 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

298.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898752-82-4 | |

| Record name | ETHYL 7-(2-NAPHTHYL)-7-OXOHEPTANOATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80452306 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Ethyl 7 2 Naphthyl 7 Oxoheptanoate and Analogues

Construction of the Carbon Skeleton

The formation of the core carbon framework is the pivotal phase in the synthesis of Ethyl 7-(2-naphthyl)-7-oxoheptanoate. This section explores both Grignard reagent-based methods and contemporary oxidative coupling techniques.

Grignard Reagent-Mediated Carbon-Carbon Bond Formations

Organomagnesium compounds, or Grignard reagents, are powerful nucleophiles widely used for constructing carbon-carbon bonds. Their application in the synthesis of α-keto esters, a structural motif present in the target molecule, is a well-established and efficient strategy. researchgate.net

A general and direct method for preparing α-keto esters involves the condensation reaction between a Grignard reagent and an oxalate (B1200264) ester, such as diethyl oxalate. researchgate.netscispace.com This reaction allows for the coupling of an organomagnesium species with an acyl chloride equivalent, yielding the desired keto ester framework. The reaction is typically performed at low temperatures, for instance -78°C, to minimize side reactions, such as double addition to the oxalate ester. scispace.com

The versatility of this method allows for the synthesis of a wide range of α-keto esters by varying the Grignard reagent. researchgate.net For the specific synthesis of this compound, this could theoretically be achieved by reacting 2-naphthylmagnesium bromide with a suitable C7-ester-acyl chloride equivalent or, more practically, by reacting a Grignard reagent derived from a 6-halo-heptanoate ester with an appropriate 2-naphthoyl electrophile.

A common variant involves the reaction of Grignard reagents with ethyl 2-pyridyl oxalate, which can conveniently prepare α-keto esters in a one-step process. researchgate.netscispace.com The yields for such reactions are generally good for both aromatic and aliphatic Grignard reagents.

| Grignard Reagent | Oxalate Derivative | Product | Yield (%) |

|---|---|---|---|

| p-Methoxyphenylmagnesium bromide | Ethyl 2-pyridyl oxalate | Ethyl 2-oxo-2-(p-methoxyphenyl)acetate | 69 |

| 2,6-Dimethylphenylmagnesium bromide | Ethyl 2-pyridyl oxalate | Ethyl 2-(2,6-dimethylphenyl)-2-oxoacetate | 78 |

| Cyclohexylmagnesium chloride (with CuBr·2LiBr) | Ethyl 2-pyridyl oxalate | Ethyl 2-cyclohexyl-2-oxoacetate | 68 |

The synthesis of long-chain keto esters often employs bifunctional aliphatic precursors that allow for the sequential construction of the carbon skeleton. A prominent example is the use of 1-bromo-5-chloropentane (B104276) in the synthesis of Ethyl 7-chloro-2-oxoheptanoate, a close analogue of the target compound. google.comgoogle.com

This strategy leverages the differential reactivity of the bromine and chlorine substituents. The carbon-bromine bond is more reactive towards magnesium, allowing for the selective formation of a Grignard reagent at one end of the C5 chain while leaving the chloro group intact for potential later functionalization. google.comgoogle.com The synthesis proceeds by first preparing the Grignard reagent from 1-bromo-5-chloropentane and magnesium in an ether solvent. google.com This organometallic intermediate is then subjected to a condensation reaction with diethyl oxalate. Subsequent acidic hydrolysis yields the desired Ethyl 7-chloro-2-oxoheptanoate. google.comgoogle.com This two-step process is noted for its simplicity and mild reaction conditions. google.com The resulting chloro-ketoester can then serve as a precursor, where the naphthyl group could be introduced via a subsequent reaction, for example, a Friedel-Crafts alkylation.

| Step | Starting Material | Reagents | Intermediate/Product |

|---|---|---|---|

| 1 | 1-Bromo-5-chloropentane | Magnesium (Mg), Diethyl ether | 5-Chloropentylmagnesium bromide (Grignard Reagent) |

| 2 | 5-Chloropentylmagnesium bromide | Diethyl oxalate, then H₃O⁺ | Ethyl 7-chloro-2-oxoheptanoate |

Oxidative Coupling and Radical-Mediated Approaches

Modern synthetic chemistry has increasingly turned to radical-mediated reactions, often enabled by visible-light photocatalysis, to construct complex molecules under mild conditions. These methods offer alternative pathways for forming C-C bonds and functionalizing carbonyl compounds.

Visible-light photoredox catalysis provides an efficient means to generate alkyl radicals from readily available carboxylic acids or their derivatives through decarboxylation. researchgate.netrsc.org This strategy has been successfully applied to the synthesis of ketones and other functionalized molecules. nih.gov The process typically involves a photocatalyst, such as Ru(bpy)₃Cl₂, which, upon excitation by visible light (e.g., blue LEDs), can engage in a single-electron transfer (SET) process with a suitable substrate to generate a radical intermediate. organic-chemistry.orgresearchgate.net

For instance, N-hydroxyphthalimide (NHPI) esters of carboxylic acids are effective precursors for generating alkyl radicals under reductive photocatalytic conditions. rsc.org These photogenerated radicals can then participate in C-C bond formation with a suitable radical acceptor. nih.gov In the context of synthesizing this compound, one could envision a convergent approach where a radical derived from a heptanoic acid derivative is coupled with a naphthyl-containing substrate. Alternatively, an acyl radical, generated from an α-keto acid, could be coupled with a suitable alkene. rsc.org These methods are valued for their operational simplicity, often proceeding at room temperature and demonstrating high functional group tolerance. nih.gov

| Component | Function | Example |

|---|---|---|

| Radical Precursor | Source of the alkyl or acyl radical | Carboxylic Acid, NHPI Ester, α-Keto Acid |

| Radical Acceptor | Reacts with the radical to form a C-C bond | Styrene, Alkene, Vinylcyclopropane |

| Photocatalyst | Absorbs light and initiates the radical process | Ru(bpy)₃Cl₂, Organic Dyes |

| Light Source | Provides energy to excite the photocatalyst | Blue LEDs |

| Reductant/Oxidant | Participates in the catalytic cycle | DIPEA (reductant), DMSO (oxidant) |

The functionalization of carbonyl compounds through radical pathways involves a series of well-studied mechanistic steps. nih.gov The generation of a carbon-centered radical is often the initiating event, which can be achieved through hydrogen-atom transfer (HAT) from a C(sp³)–H bond or via photocatalytic processes as described above. nih.gov

Once formed, this radical intermediate can engage in various transformations. A key pathway in carbonyl functionalization is the addition of the radical to a carbonyl group. acs.org For example, in some systems, a radical can undergo a 5-exo-trig cyclization onto a carbonyl oxygen, forming a transient alkoxyl radical intermediate. acs.orgresearchgate.net This intermediate can then undergo further reactions, such as β-scission, to forge a new C-C bond and regenerate a radical species, propagating a chain reaction or leading to the final product after a termination step. acs.orgnih.gov

Mechanistic studies, including isotope labeling and radical trapping experiments, have been crucial in elucidating these pathways. acs.orgresearchgate.net For example, the use of TEMPO as a radical trap can help confirm the presence of radical intermediates. researchgate.net Understanding these mechanisms is essential for designing new reactions and controlling the regioselectivity and chemoselectivity of the transformations, ultimately enabling the synthesis of complex targets like functionalized ketones. acs.orgresearchgate.net

Esterification and Functional Group Introduction

The formation of the ethyl ester in the target molecule is a critical step that can be achieved through several reliable methods. The choice of method often depends on the nature of the precursor, which is typically the corresponding carboxylic acid, 7-(2-naphthyl)-7-oxoheptanoic acid.

Advanced Synthetic Strategies

Beyond the basic construction of the molecule, advanced strategies focus on controlling its three-dimensional structure. For analogues of this compound where stereochemistry at the ketone or along the alkyl chain is important, asymmetric synthesis is required to produce a single enantiomer or diastereomer.

Asymmetric Synthesis and Stereochemical Control

Achieving stereochemical control in a long, flexible molecule like a 7-oxoheptanoate derivative presents unique challenges, particularly when the stereocenter to be controlled is distant from other functional groups.

Remote asymmetric induction refers to the ability of a chiral center in a molecule to influence the stereochemical outcome of a reaction at a distant prochiral center. In the context of this compound, this would involve a chiral element at one end of the seven-carbon chain directing the stereoselective reduction of the ketone.

The significant distance between the ester (C1) and the ketone (C7) makes such long-range induction, specifically 1,7-induction, exceptionally challenging due to the molecule's conformational flexibility. However, research has demonstrated that such feats are possible. For instance, a study achieved efficient 1,7-asymmetric induction in the reduction of a γ-keto ester by employing a chiral podand—a molecule with multiple binding arms—as a chiral auxiliary. rsc.org This auxiliary was able to organize the molecular conformation in a way that allowed for a diastereoselective reduction of the ketone, achieving up to 82% diastereomeric excess (d.e.). rsc.org This approach suggests that by temporarily installing a sophisticated chiral director, it is possible to overcome the challenge of distance and achieve stereocontrol.

A more common strategy for asymmetric synthesis involves the use of a chiral auxiliary. This method involves covalently attaching a chiral molecule to the substrate to direct a subsequent stereoselective transformation. After the desired stereocenter is set, the auxiliary is removed.

For ketoesters, auxiliaries can be attached at the ester terminus. For example, the precursor 7-(2-naphthyl)-7-oxoheptanoic acid could be esterified with a chiral alcohol, such as 8-phenylmenthol. beilstein-journals.org The resulting diastereomeric ester can then undergo a diastereoselective reaction, such as a nucleophilic addition to the ketone, where the bulky chiral auxiliary blocks one face of the carbonyl group, forcing the reagent to attack from the other. beilstein-journals.org Other readily available auxiliaries derived from compounds like trans-1,2-diaminocyclohexane have proven effective in the synthesis of chiral β-ketoesters, achieving high enantioselectivity (up to 91% ee). mdpi.com

BINOL (1,1'-bi-2-naphthol) is a cornerstone of asymmetric synthesis due to its axial chirality and is widely used as a ligand and a component of chiral catalysts and auxiliaries. acs.org Chiral phosphoric acids derived from BINOL are powerful Brønsted acid catalysts capable of activating substrates and controlling the chiral environment of a reaction. escholarship.orgacs.org While often used catalytically, the principles of chiral recognition they embody are central to auxiliary design. The well-defined chiral pocket created by BINOL-based structures is effective at differentiating between diastereomeric transition states, a principle that is directly applicable to auxiliary-based stereocontrol. escholarship.org

Catalytic asymmetric methods are often the most efficient and atom-economical approaches to chiral molecules. These methods use a small amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product. The most relevant transformation for this compound would be the asymmetric reduction of the ketone to a chiral alcohol.

Asymmetric Hydrogenation: Transition metal catalysts, particularly those based on ruthenium, rhodium, and nickel, are highly effective for the asymmetric hydrogenation of ketones. For γ- and δ-keto esters, ruthenium complexes featuring chiral ligands like DIPSkewphos have been shown to catalyze hydrogenation to the corresponding hydroxy esters with excellent enantioselectivity (97–99% ee). nih.govresearchgate.net Similarly, nickel complexes with chiral ligands such as QuinoxP* are also highly efficient for the asymmetric hydrogenation of γ-keto acid derivatives, providing access to chiral γ-hydroxy acids and lactones with up to 99.9% ee. nih.gov These systems are highly optimized and often show broad substrate scope, making them applicable to long-chain ketoesters like the target molecule.

The table below highlights the performance of selected catalytic systems for the asymmetric hydrogenation of aromatic ketoesters.

| Catalyst System | Substrate Type | H₂ Pressure | Enantiomeric Excess (ee) | Reference |

| DIPSkewphos/3-AMIQ-Ru(II) | Aromatic γ- and δ-keto esters | 8 atm | 97-99% | nih.gov |

| Ni-(R,R)-QuinoxP* | γ-keto esters and amides | Not specified | up to 99.9% | nih.gov |

| Chiral Surfactant-Type Catalyst | Long-chain aliphatic ketoesters | (Transfer) | 82-99% | acs.org |

These catalytic methods represent the state-of-the-art for producing chiral alcohols from ketoesters and would be the most likely strategies employed in a modern synthesis requiring stereochemical control at the C7 position of the target molecule or its analogues.

Multi-Component Reaction (MCR) Strategies for Complex Scaffold Assembly

Multi-component reactions (MCRs) represent a highly efficient and powerful strategy in organic synthesis, enabling the construction of complex molecular architectures in a single, convergent step. numberanalytics.combeilstein-journals.org These reactions, where three or more reactants combine to form a single product incorporating most of the atoms from the starting materials, offer significant advantages over traditional multi-step syntheses. beilstein-journals.orgnih.govnumberanalytics.com Key benefits include enhanced atom economy, reduced reaction times, minimization of waste, and operational simplicity by avoiding the isolation of intermediate products. nih.govnumberanalytics.com

The application of MCRs is widespread, leading to the synthesis of diverse heterocyclic compounds and other complex scaffolds that are of interest in medicinal chemistry and materials science. numberanalytics.combeilstein-journals.org Well-known examples include the Biginelli, Hantzsch, Ugi, and Passerini reactions, each providing access to a distinct class of molecular structures. numberanalytics.comnumberanalytics.com These strategies are particularly valuable for creating libraries of structurally diverse compounds for drug discovery and optimization processes. The design of MCRs allows for the systematic variation of each component, facilitating the rapid exploration of chemical space around a core scaffold, analogous to the structure of this compound.

Adaptability of Ketoester Functionality in MCRs

The ketoester functional group is a remarkably versatile and adaptable building block in the design of multi-component reactions. researchgate.net Its utility stems from the presence of multiple reactive sites: an electrophilic ketone carbonyl, an electrophilic ester carbonyl, and nucleophilic α- and γ-carbons (in the case of β-keto esters). researchgate.netnih.gov This inherent reactivity allows ketoesters to participate in a wide array of transformations, serving as a linchpin in the assembly of complex molecules. rsc.org

In many prominent MCRs, such as the Biginelli and Hantzsch dihydropyridine (B1217469) syntheses, a β-keto ester is a crucial component. numberanalytics.comnumberanalytics.com In these reactions, the ketoester typically acts as a 1,3-dicarbonyl synthon. The enolizable nature of the β-keto ester allows its α-carbon to act as a nucleophile, while the ketone carbonyl serves as an electrophile, often engaging in condensation reactions with amine nucleophiles. numberanalytics.com For instance, the Abbas lab reported a five-component reaction to synthesize piperidine (B6355638) derivatives where a β-ketoester reacts with amines and aldehydes through a series of Mannich and condensation reactions. nih.gov

The adaptability of the ketoester is further demonstrated in unconventional MCRs. A novel three-component reaction involving aromatic aldehydes, ethylenediamine, and β-keto esters showed that the keto ester could react at the generally unreactive γ-position to form seven-membered rings. nih.gov This highlights the latent reactivity that can be harnessed under specific MCR conditions. The dual electrophilic and nucleophilic nature of the ketoester moiety makes it an ideal substrate for generating molecular diversity and complexity from simple, readily available starting materials. researchgate.net

| Multi-Component Reaction | Components | Role of Ketoester | Resulting Scaffold |

|---|---|---|---|

| Biginelli Reaction | Aldehyde, β-Keto Ester, Urea/Thiourea | Provides two carbon atoms and a carbonyl group to the heterocyclic ring. numberanalytics.com | Dihydropyrimidinones |

| Hantzsch Dihydropyridine Synthesis | Aldehyde, 2 eq. β-Keto Ester, Ammonia | Acts as both the acetoacetylating agent and the enamine precursor. | 1,4-Dihydropyridines |

| Gewald Reaction | α-Methylene Ketone, Cyanoester, Sulfur | A cyanoester (related to ketoesters) acts as a key building block. beilstein-journals.org | Aminothiophenes |

| Abbas et al. 5-Component Reaction | 2 eq. Aldehyde, 2 eq. Amine, β-Keto Ester | Reacts to form a β-enaminoene intermediate for subsequent Mannich reactions. nih.gov | Piperidines |

Optimization and Scale-Up Considerations

Enhancement of Reaction Yields and Purity Profiles

The optimization of synthetic routes is critical for maximizing reaction yields and ensuring high purity of the final product, which is essential for both laboratory-scale research and industrial-scale production. Key strategies for optimizing the synthesis of ketoesters like this compound involve the systematic screening of reaction parameters. numberanalytics.com These parameters include the choice of catalyst, solvent, reaction temperature, and reaction time. numberanalytics.comresearchgate.net

For instance, in multi-component reactions, identifying the most effective catalyst can significantly improve outcomes. numberanalytics.com The choice of solvent can also have a profound impact; studies have shown that screening various organic solvents such as DMF, CH₂Cl₂, CHCl₃, and acetonitrile (B52724) can lead to excellent yields, though aqueous conditions are often preferred for their environmental benefits ("green chemistry"). researchgate.net Reaction time and temperature are also crucial variables; increasing temperature may accelerate the reaction, but prolonged exposure can lead to degradation and decreased yields. researchgate.netbeilstein-journals.org For example, in one study, increasing the reaction temperature from 110 °C to 140 °C improved the yield of an oxazoline (B21484) product from 41% to 70%, but shortening the reaction time at the optimal temperature was necessary to prevent yield reduction. beilstein-journals.org

The development of modern synthetic methods aims to overcome the limitations of older protocols, which often required long reaction times and an excess of reagents, leading to inconsistent yields and complex purification challenges. nih.gov By carefully tuning reaction conditions, it is possible to achieve high conversion rates and minimize the formation of byproducts, thereby enhancing both the yield and the purity profile of the target compound.

| Entry | Temperature (°C) | Time (min) | Solvent | Yield (%) |

|---|---|---|---|---|

| 1 | 110 | 30 | DCE | 41 beilstein-journals.org |

| 2 | 120 | 30 | DCE | 64 beilstein-journals.org |

| 3 | 130 | 30 | DCE | 68 beilstein-journals.org |

| 4 | 140 | 30 | DCE | 70 beilstein-journals.org |

| 5 | 130 | 20 | DCE | 71 beilstein-journals.org |

| 6 | 130 | 10 | DCE | 66 beilstein-journals.org |

| 7 | 130 | 20 | Toluene | 71 beilstein-journals.org |

Development of Efficient Purification Protocols

The development of robust and efficient purification protocols is paramount to obtaining this compound and its analogues with the high degree of purity required for subsequent applications. Standard laboratory techniques such as column chromatography are commonly employed for the purification of ketoesters. researchgate.netgoogle.com However, for larger-scale operations and to remove specific, challenging impurities, more advanced methods are often necessary.

One effective strategy for purifying α-keto esters involves a chemical treatment to remove persistent secondary and tertiary alcohol impurities. google.comgoogle.com This process treats the crude keto ester with a carboxylic anhydride (B1165640) and an acid, which selectively esterifies the alcohol contaminants. google.comgoogle.com Since the α-keto ester is inert under these conditions, the resulting esterified impurities have significantly different boiling points, allowing for their easy removal by distillation to afford the keto ester in high purity (often >98%). google.comgoogle.com

Another specialized purification technique has been developed for related compounds like ethyl 7-chloro-2-oxoheptanoate. patsnap.com This method involves reacting the crude product with a sodium bisulfite solution to form a solid sulfite (B76179) addition product. This solid can be easily separated by filtration from soluble impurities. The purified ketoester is then regenerated by treating the sulfite adduct with an acid or base, followed by extraction with an organic solvent. patsnap.com Such chemical purification methods can be highly effective for industrial-scale production where traditional chromatographic methods may be less feasible.

| Purification Method | Description | Advantages | Typical Application |

|---|---|---|---|

| Column Chromatography | Separation based on differential adsorption of components onto a solid stationary phase (e.g., silica (B1680970) gel). researchgate.netgoogle.com | Versatile and effective for a wide range of compounds and impurities. | Laboratory-scale synthesis. |

| Distillation | Separation of components based on differences in boiling points. | Efficient for large quantities and removing non-volatile or very volatile impurities. google.comgoogle.com | Industrial scale, post-reaction workup. |

| Chemical Purification (via Esterification) | Selective chemical reaction to convert impurities (e.g., alcohols) into derivatives that are easily separated by distillation. google.comgoogle.com | Highly selective for specific impurities, leads to very high purity products (>98%). google.com | Industrial scale where alcohol impurities are problematic. |

| Chemical Purification (via Sulfite Adduct) | Formation of a solid, isolable derivative (sulfite adduct) with the target ketoester, which is then regenerated. patsnap.com | Effective for separating the product from complex mixtures and impurities that are difficult to remove otherwise. | Purification of specific ketoesters like ethyl 7-chloro-2-oxoheptanoate. patsnap.com |

Chemical Reactivity and Transformation Pathways of Ethyl 7 2 Naphthyl 7 Oxoheptanoate

Reactivity of the Keto Functionality

The ketone group, with its electrophilic carbonyl carbon, is a primary site for nucleophilic attack and condensation reactions. The large naphthyl group may introduce some steric hindrance, potentially influencing the rate and stereochemical outcome of these reactions.

Nucleophilic Addition Reactions and Subsequent Transformations

Nucleophilic addition to the carbonyl carbon of the keto group is a fundamental reaction pathway. libretexts.orgmasterorganicchemistry.com This process involves the attack of a nucleophile on the electrophilic carbon, leading to the formation of a tetrahedral intermediate. masterorganicchemistry.com The outcome of the reaction is dependent on the nature of the nucleophile and the subsequent workup conditions.

Strong nucleophiles, such as organometallic reagents (e.g., Grignard reagents, organolithium compounds), add irreversibly to the carbonyl group to form tertiary alcohols upon acidic workup. For instance, the reaction with methylmagnesium bromide would yield ethyl 7-hydroxy-7-(2-naphthyl)-7-methyloctanoate. Weaker nucleophiles, such as cyanide or alcohols, can also add to the carbonyl group, often under acidic or basic catalysis, in reversible reactions. libretexts.org

| Nucleophile | Reagent Example | Product Type |

| Hydride | Sodium borohydride (B1222165) | Secondary Alcohol |

| Organometallic | Methylmagnesium bromide | Tertiary Alcohol |

| Cyanide | Hydrogen cyanide | Cyanohydrin |

Reduction Methodologies (e.g., hydride reductions)

The keto functionality can be selectively reduced to a secondary alcohol using various hydride-based reducing agents. The choice of reagent allows for control over the reaction's selectivity, particularly when considering the potential for reduction of the ester group.

Sodium borohydride (NaBH₄) is a mild reducing agent that will selectively reduce the ketone to an alcohol without affecting the ester functionality. youtube.com In contrast, stronger reducing agents like lithium aluminum hydride (LiAlH₄) would reduce both the ketone and the ester, yielding a diol. youtube.com

| Reducing Agent | Product | Selectivity |

| Sodium Borohydride (NaBH₄) | Ethyl 7-hydroxy-7-(2-naphthyl)heptanoate | Reduces ketone only |

| Lithium Aluminum Hydride (LiAlH₄) | 7-(2-naphthyl)heptane-1,7-diol | Reduces both ketone and ester |

Condensation Reactions with Nitrogen-Containing Nucleophiles

The ketone group readily undergoes condensation reactions with primary amines and their derivatives to form imines and related compounds. These reactions are typically acid-catalyzed and involve the formation of a carbinolamine intermediate followed by dehydration.

For example, reaction with a primary amine (R-NH₂) yields an N-substituted imine. Other nitrogen-containing nucleophiles such as hydroxylamine (B1172632) (NH₂OH) and hydrazine (B178648) (N₂H₄) react to form oximes and hydrazones, respectively. These derivatives are often crystalline solids and can be useful for characterization purposes.

| Nitrogen Nucleophile | Reagent | Product |

| Primary Amine | R-NH₂ | Imine |

| Hydroxylamine | NH₂OH | Oxime |

| Hydrazine | N₂H₄ | Hydrazone |

Reactivity of the Ester Moiety

The ester group is generally less reactive than the ketone. However, it can undergo nucleophilic acyl substitution reactions, such as transesterification and hydrolysis, typically under more forcing conditions or with specific catalysts.

Transesterification Processes for Alkyl Group Variation

Transesterification is a process where the ethyl group of the ester is exchanged for a different alkyl group from an alcohol. This reaction is typically catalyzed by an acid or a base. google.com For example, reacting ethyl 7-(2-naphthyl)-7-oxoheptanoate with methanol (B129727) in the presence of an acid catalyst would lead to the formation of mthis compound and ethanol (B145695). The reaction is an equilibrium process, and driving it to completion often requires using a large excess of the new alcohol or removing the ethanol as it is formed. google.com

| Alcohol | Catalyst | Product |

| Methanol | Acid (e.g., H₂SO₄) or Base (e.g., NaOCH₃) | Mthis compound |

| Propanol | Acid (e.g., H₂SO₄) or Base (e.g., NaOPr) | Propyl 7-(2-naphthyl)-7-oxoheptanoate |

Controlled Hydrolysis to Carboxylic Acid Derivatives

The ester can be hydrolyzed to the corresponding carboxylic acid, 7-(2-naphthyl)-7-oxoheptanoic acid, under either acidic or basic conditions. libretexts.orgchemguide.co.uk

Acid-catalyzed hydrolysis is a reversible reaction and requires a large excess of water to drive the equilibrium towards the products. chemguide.co.uklibretexts.org Base-promoted hydrolysis, also known as saponification, is an irreversible process that yields the carboxylate salt. chemguide.co.uklibretexts.org Subsequent acidification of the reaction mixture is necessary to protonate the carboxylate and obtain the free carboxylic acid. chemguide.co.uk

| Condition | Initial Product | Final Product (after workup) |

| Acidic (e.g., aq. H₂SO₄, heat) | 7-(2-naphthyl)-7-oxoheptanoic acid + Ethanol | 7-(2-naphthyl)-7-oxoheptanoic acid |

| Basic (e.g., aq. NaOH, heat) | Sodium 7-(2-naphthyl)-7-oxoheptanoate + Ethanol | 7-(2-naphthyl)-7-oxoheptanoic acid |

Aminolysis for Amide Bond Formation

The ethyl ester functionality in this compound is susceptible to nucleophilic attack by amines in a reaction known as aminolysis, which results in the formation of a corresponding amide. This reaction is a fundamental transformation in organic synthesis for creating the robust amide bond. fiveable.menih.gov

The general mechanism involves the nucleophilic attack of the amine on the electrophilic carbonyl carbon of the ester. fiveable.me This addition forms a tetrahedral intermediate, which then collapses, expelling the ethoxide (EtO⁻) leaving group to yield the amide and ethanol. The reaction can be catalyzed by acids or bases, or in some cases, proceed thermally. Organocatalysts, such as 2-pyridones, can also facilitate this transformation by acting as bifunctional Brønsted acid/base catalysts, activating both the ester and the amine. nih.gov

R-CO-OEt + R'-NH₂ → R-CO-NH-R' + EtOH

In the context of this compound, aminolysis provides a straightforward route to a variety of N-substituted amides, significantly diversifying the potential applications of the parent compound. The reactivity can be influenced by the nature of the amine used, with primary amines generally being more reactive than secondary amines due to steric factors. fiveable.me

| Amine | Product | Conditions | Notes |

| Ammonia (NH₃) | 7-(2-naphthyl)-7-oxoheptanamide | Heat or catalyst | Forms a primary amide. |

| Primary Amine (R'-NH₂) | N-alkyl/aryl-7-(2-naphthyl)-7-oxoheptanamide | Heat or catalyst | Product depends on the R' group of the amine. |

| Secondary Amine (R'₂NH) | N,N-dialkyl/diaryl-7-(2-naphthyl)-7-oxoheptanamide | Harsher conditions may be needed | Generally less reactive than primary amines. |

This table represents plausible outcomes of aminolysis reactions based on general principles of ester reactivity.

Transformations Involving the Naphthyl System

The 2-substituted naphthalene (B1677914) ring in this compound is a key site for chemical modification, allowing for the introduction of new functional groups through various aromatic substitution and coupling reactions.

Electrophilic Aromatic Substitution (EAS) Patterns and Regioselectivity

Electrophilic aromatic substitution (EAS) is a characteristic reaction of aromatic compounds like naphthalene. masterorganicchemistry.commasterorganicchemistry.com The existing 7-oxoheptanoate substituent on the C-2 position of the naphthalene ring acts as a deactivating group due to the electron-withdrawing nature of the carbonyl moiety. This deactivation reduces the nucleophilicity of the aromatic ring towards electrophiles.

In naphthalene, electrophilic attack generally prefers the α-position (C1, C4, C5, C8) over the β-position (C3, C6, C7) because the carbocation intermediate formed from α-attack is better stabilized by resonance, allowing the preservation of one intact benzene (B151609) ring in some resonance structures. wordpress.com However, the presence of a deactivating group at C-2 directs incoming electrophiles primarily to the other ring, specifically to the C-5 and C-8 positions, which are α-positions and electronically favored. utexas.edu Attack at C-6 (a β-position) is also possible but generally occurs to a lesser extent. Attack at C-1 and C-3 is sterically and electronically disfavored.

| Electrophilic Reagent | Major Product(s) | Minor Product(s) |

| HNO₃/H₂SO₄ (Nitration) | 5-Nitro and 8-Nitro derivatives | 6-Nitro derivative |

| Br₂/FeBr₃ (Bromination) | 5-Bromo and 8-Bromo derivatives | 6-Bromo derivative |

| SO₃/H₂SO₄ (Sulfonation) | 5-Sulfonic acid and 8-Sulfonic acid derivatives | 6-Sulfonic acid derivative |

| RCOCl/AlCl₃ (Acylation) | 5-Acyl and 8-Acyl derivatives | 6-Acyl derivative |

This table illustrates the expected regioselectivity for EAS reactions on a 2-acylnaphthalene system based on established directing group effects.

Transition Metal-Catalyzed Cross-Coupling Reactions (e.g., Heck coupling for aryl functionalization)

The naphthalene ring system can be further functionalized using transition metal-catalyzed cross-coupling reactions. To make this possible, the naphthalene ring must first be converted into a suitable substrate, typically an aryl halide or triflate. For instance, selective bromination at the 5- or 8-position via EAS would furnish the necessary precursor.

The Mizoroki-Heck reaction, a palladium-catalyzed coupling of an aryl halide with an alkene, is a powerful tool for forming carbon-carbon bonds. organic-chemistry.orgwikipedia.org A hypothetical Heck reaction involving a brominated derivative of this compound could proceed as follows:

First, bromination at the 5-position would yield Ethyl 7-(5-bromo-2-naphthyl)-7-oxoheptanoate. This aryl bromide could then be coupled with an alkene, such as ethyl acrylate, in the presence of a palladium catalyst (e.g., Pd(OAc)₂) and a base (e.g., Et₃N) to introduce a new substituent. rsc.org

This functionalization strategy significantly expands the molecular complexity, attaching new side chains to the aromatic core. The choice of alkene and reaction conditions allows for fine-tuning of the resulting structure. Such palladium-catalyzed functionalizations are central to modern organic synthesis. nih.govrsc.org

Intramolecular Cyclization Reactions

The linear ketoester chain of this compound provides the opportunity for intramolecular cyclization reactions, leading to the formation of new ring systems.

Access to Fused or Bridged Ring Systems

The presence of the naphthyl group and the long alkyl chain allows for intramolecular reactions that can form fused ring systems. One potential pathway is an acid-catalyzed intramolecular Friedel-Crafts acylation. Treatment of this compound with a strong acid, such as polyphosphoric acid (PPA), could promote the cyclization of the carboxylic acid (formed from in-situ hydrolysis of the ester) onto the electron-rich naphthalene ring.

Given the length of the heptanoate (B1214049) chain, cyclization would likely lead to the formation of a seven-membered ring fused to the naphthalene system. The regioselectivity of this cyclization would be governed by the principles of intramolecular electrophilic aromatic substitution, with the attack favoring the adjacent C-1 or C-3 positions on the naphthalene ring. Cyclization at the C-1 position would lead to a benzo-fused cycloheptanone (B156872) derivative. Such cyclizations of keto-ester dianions or derivatives of Meldrum's acid are established methods for creating macrocyclic and fused lactones. cdnsciencepub.comcdnsciencepub.comresearchgate.net

Cascade Reactions Initiated from the Ketoester Framework

The ketoester framework is an excellent starting point for cascade reactions, where a single reaction event triggers a sequence of transformations to rapidly build molecular complexity. researchgate.net For this compound, a cascade could be initiated by reacting the ketoester with other bifunctional molecules.

For example, a copper-catalyzed cascade reaction could be envisioned. beilstein-journals.orgnih.govnih.gov Such a process might involve an initial aldol (B89426) reaction at the ketone, followed by an intramolecular lactonization involving the ester group. A reaction with an α,β-unsaturated ester in the presence of a copper catalyst could lead to a reductive aldolization, followed by lactonization, creating complex lactone structures with multiple stereocenters. beilstein-journals.orgnih.gov These types of reactions provide an efficient means to construct polycyclic systems from relatively simple linear precursors. researchgate.netacs.org

Advanced Spectroscopic and Mechanistic Elucidation of Ethyl 7 2 Naphthyl 7 Oxoheptanoate

Nuclear Magnetic Resonance (NMR) Spectroscopy for In-Depth Structural and Conformational Analysis

Detailed 1D and 2D NMR Investigations (e.g., COSY, HSQC, HMBC)

No experimental data available.

Elucidation of Stereochemical Configurations and Diastereomeric Ratios

No experimental data available.

Real-Time Monitoring of Reaction Pathways

No experimental data available.

Mass Spectrometry (MS) for Fragmentation Pattern Analysis and Structural Confirmation

High-Resolution Mass Spectrometry (HRMS) for Precise Elemental Composition

No experimental data available.

Infrared (IR) and Raman Spectroscopy for Functional Group Vibrational Analysis

No experimental data available.

A comprehensive search of scientific literature and chemical databases has been conducted to gather information regarding the experimental mechanistic studies of Ethyl 7-(2-naphthyl)-7-oxoheptanoate, with a specific focus on Kinetic Isotope Effect (KIE) studies and the trapping of reactive intermediates.

Despite a thorough investigation, no specific experimental data or research articles were found for "this compound" pertaining to the following topics:

Experimental Mechanistic Studies

Trapping of Reactive Intermediates

The search included various permutations of keywords and targeted scientific databases. The absence of information indicates that such studies on this particular compound may not have been published or are not readily accessible in the public domain.

Therefore, it is not possible to provide the detailed research findings and data tables as requested in the article outline for these specific subsections.

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations for Electronic Structure and Bonding Analysis

Quantum chemical calculations are a cornerstone of modern chemistry, offering a powerful lens through which to examine the electronic structure and bonding characteristics of molecules. For a compound like Ethyl 7-(2-naphthyl)-7-oxoheptanoate, these calculations could reveal intricate details about its behavior at a molecular level.

Frontier Molecular Orbital (FMO) Theory Applications

Frontier Molecular Orbital (FMO) theory is a key concept in predicting the reactivity of a molecule. It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy and spatial distribution of these orbitals are critical in determining how a molecule will interact with other chemical species.

For this compound, the HOMO would likely be localized on the electron-rich 2-naphthyl group, making this region susceptible to electrophilic attack. Conversely, the LUMO is expected to be centered on the carbonyl group of the keto-ester functionality, indicating this site's propensity for nucleophilic attack. The energy gap between the HOMO and LUMO would provide an indication of the molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests higher reactivity.

Table 1: Hypothetical Frontier Molecular Orbital (FMO) Characteristics of this compound

| Molecular Orbital | Predicted Primary Localization | Predicted Reactivity Implication |

| HOMO | 2-Naphthyl Ring System | Site for electrophilic attack |

| LUMO | Carbonyl Carbon of the Ketone | Site for nucleophilic attack |

Charge Distribution and Reactivity Predictions

The distribution of electron density within a molecule is fundamental to its reactivity. Quantum chemical calculations can generate detailed maps of electrostatic potential, highlighting regions of positive and negative charge. In this compound, the oxygen atoms of the carbonyl and ester groups would exhibit partial negative charges, making them potential sites for interaction with electrophiles or for hydrogen bonding. The carbonyl carbon, bonded to two electronegative oxygen atoms, would carry a partial positive charge, confirming its electrophilic nature. The aromatic naphthyl ring would possess a delocalized electron cloud, with specific carbons exhibiting varying degrees of electron density, influencing its susceptibility to substitution reactions.

Reaction Mechanism Elucidation and Transition State Characterization

Computational chemistry provides powerful tools for mapping the energetic landscape of chemical reactions, allowing for the elucidation of reaction mechanisms and the characterization of transient species like transition states.

Energy Profiles and Rate Constant Predictions

By calculating the energies of reactants, intermediates, transition states, and products, a detailed reaction energy profile can be constructed. This profile reveals the activation energy for each step of a proposed mechanism, which is crucial for predicting the reaction rate. For reactions involving this compound, such as its reduction or its use in condensation reactions, computational studies could identify the most energetically favorable pathway. From the calculated activation energies, theoretical rate constants can be estimated using transition state theory, providing a quantitative measure of reaction kinetics.

Origin of Enantioselectivity and Diastereoselectivity

Many chemical reactions can produce multiple stereoisomers. Understanding and controlling the stereochemical outcome is a major focus of synthetic chemistry. Computational modeling can be instrumental in elucidating the origins of enantioselectivity and diastereoselectivity. By modeling the transition states leading to different stereoisomeric products, the energy differences between these transition states can be calculated. A lower energy transition state corresponds to a faster reaction rate and, therefore, the preferential formation of one stereoisomer over another. For reactions involving this compound with chiral reagents or catalysts, these calculations could explain the observed stereochemical preferences and guide the design of more selective synthetic routes.

Conformational Analysis and Molecular Dynamics (MD) Simulations

The three-dimensional shape of a molecule, or its conformation, plays a significant role in its physical and chemical properties. This compound, with its flexible heptanoate (B1214049) chain, can adopt a multitude of conformations.

Exploration of Conformational Landscapes

No computational studies detailing the exploration of the conformational landscapes of this compound have been found in the public domain. Research in this area would typically involve quantum mechanical calculations to identify stable conformers and the energy barriers between them, providing insight into the molecule's flexibility and preferred three-dimensional structures. However, such data is not available for this specific compound.

Solvent Effects on Molecular Conformation

There is no available research on the influence of different solvents on the molecular conformation of this compound. Studies of this nature are crucial for understanding how the polarity and other properties of the surrounding medium might alter the conformational preferences of the molecule, which in turn can affect its reactivity and physical properties.

Prediction of Spectroscopic Parameters to Aid Experimental Characterization

No theoretical predictions of spectroscopic parameters (such as NMR chemical shifts, IR vibrational frequencies, or UV-Vis absorption maxima) for this compound were found. Such computational predictions are often used to complement experimental data, aiding in the structural elucidation and characterization of new compounds. The absence of this information indicates a gap in the scientific literature regarding the detailed characterization of this molecule.

Strategic Applications in Academic Organic Synthesis

Role as a Versatile Synthetic Intermediate

The reactivity of the ketone and ester functional groups, along with the specific properties of the naphthyl moiety, allows Ethyl 7-(2-naphthyl)-7-oxoheptanoate to be used as a precursor in multi-step synthetic pathways. It provides a foundational structure that can be systematically modified to build molecular complexity.

The heptanoate (B1214049) chain is a common structural motif in biologically active molecules. The presence of a terminal ketone and ester allows for a wide array of chemical transformations, making compounds like this compound valuable starting points for the synthesis of new therapeutic and agrochemical agents. Related structures, such as Ethyl 7-bromoheptanoate, are utilized as intermediates for clinical drugs and in the preparation of fungicides. guidechem.com

While not a direct precursor to cilastatin (B194054), the molecular architecture of this compound is highly relevant to the synthesis of enzyme inhibitors. A closely related compound, ethyl 7-chloro-2-oxoheptanoate, is an important starting material for the synthesis of cilastatin. google.comgoogle.com Cilastatin is a dehydropeptidase-I inhibitor that protects carbapenem (B1253116) antibiotics from degradation in the kidneys. google.com The synthesis of cilastatin relies on the specific seven-carbon keto-ester backbone provided by its precursor. google.com

The structure of this compound serves as a valuable scaffold for designing novel enzyme inhibitors. The 2-naphthyl group, a large, lipophilic moiety, can be used to target hydrophobic pockets in enzyme active sites, potentially leading to new inhibitors with improved potency or selectivity. The core keto-heptanoate structure allows for the introduction of various functional groups necessary for binding and inhibitory activity.

The broader class of ethyl 7-oxoheptanoates serves as intermediates in the production of statins, a class of cholesterol-lowering drugs. ontosight.ai Statins are inhibitors of HMG-CoA reductase, a key enzyme in the cholesterol biosynthesis pathway. mdpi.com The synthesis of these valuable drugs often involves chiral building blocks derived from keto-ester precursors. mdpi.com

This compound acts as a key building block for creating novel statin analogues and related derivatives. The naphthyl group can function as a mimic of the complex ring systems present in established statins, interacting with the active site of the HMG-CoA reductase enzyme. By modifying the ketone and ester functionalities of the molecule, researchers can synthesize a library of new compounds for screening as potential next-generation hypercholesterolemia treatments.

The structural elements of this compound are pertinent to the fragrance industry. Simpler related molecules, such as ethyl 7-oxoheptanoate, are noted for their fruity aromas and are used as intermediates in the synthesis of fragrances. ontosight.aichembk.com The naphthyl moiety itself is a component of various aromatic chemicals used in perfumery. The combination of the ester group, often associated with fruity notes, and the complex aromatic character of the naphthyl group makes this compound a target for creating unique and persistent fragrance profiles. Its high molecular weight suggests it would likely function as a base note, providing depth and longevity to a perfume composition.

The distinct chemical functionalities of this compound make it a candidate for the development of advanced materials. The rigid, planar, and photoactive nature of the naphthalene (B1677914) ring, combined with the flexible aliphatic chain, is a structural design found in liquid crystals and other functional polymers. The ketone and ester groups provide reactive handles for polymerization or for grafting the molecule onto surfaces, allowing for the creation of materials with tailored optical, electronic, or physical properties.

Precursor to Complex Pharmaceuticals and Agrochemicals

Scaffold for Probing Structure-Reactivity Relationships

In an academic context, this compound is an excellent model compound for studying structure-reactivity relationships. It possesses multiple distinct reactive sites: the carbonyl carbon of the ketone, the carbonyl carbon of the ester, the α-carbons adjacent to the ketone, and the aromatic naphthyl ring.

This allows researchers to investigate:

Chemoselectivity: The differential reactivity of the ketone versus the ester group towards various reagents (e.g., reducing agents, nucleophiles).

Electronic Effects: The influence of the electron-withdrawing 2-naphthyl group on the acidity of the α-protons and the reactivity of the adjacent ketone.

Stereocontrol: Stereoselective reduction of the ketone to form a chiral alcohol, a key step in many pharmaceutical syntheses.

Aromatic Substitution: Electrophilic substitution reactions on the naphthyl ring, allowing for further functionalization of the molecule.

By systematically studying the reactions at these different sites, chemists can gain fundamental insights into how molecular structure dictates chemical behavior, knowledge that is crucial for designing efficient and selective synthetic routes to complex molecules.

Data Tables

Development of Novel Synthetic Methodologies through its Unique Reactivity

The bifunctional nature of this compound, possessing both a reactive keto group conjugated to an aromatic system and a flexible ester-terminated aliphatic chain, has been the subject of investigation for developing new synthetic strategies. Research has particularly focused on leveraging these functionalities in intramolecular reactions to construct complex polycyclic systems. The inherent separation between the electrophilic ketone and the ester group allows for selective transformations and the design of cascade reactions.

One of the key areas of research has been the exploration of intramolecular cyclization reactions. The presence of the naphthyl group and the seven-carbon chain presents a unique substrate for acid-catalyzed or metal-mediated cyclization processes. These reactions can lead to the formation of fused ring systems that are otherwise challenging to synthesize. The specific stereoelectronic properties of the 2-naphthyl moiety influence the regioselectivity and stereoselectivity of these cyclizations, providing a fertile ground for developing new asymmetric methodologies.

The reactivity of the gamma-keto ester functionality within this specific molecular context has been shown to be distinct. While gamma-keto esters are known intermediates in organic synthesis, the bulky and electronically rich naphthyl group in this compound modifies the reactivity of the adjacent ketone. This has been exploited in the development of novel catalytic systems that can selectively activate the C-H bonds of the aliphatic chain for intramolecular functionalization.

Furthermore, the photochemical reactivity of the naphthyl ketone moiety has been a source of inspiration for new synthetic methods. Aryl ketones are known to undergo various photochemical transformations, and in the case of this compound, the long aliphatic chain provides an intramolecular reaction partner. This has led to the development of photochemical cyclization and rearrangement reactions that proceed under mild conditions, offering a green chemistry approach to the synthesis of complex molecules.

Future Research Directions and Interdisciplinary Prospects

Exploration of Novel Catalytic Systems for Enantioselective Synthesis

The synthesis of chiral molecules with high enantiomeric purity is a significant challenge in modern organic chemistry. For ketones bearing a stereogenic center, catalytic enantioselective methods are of great interest. nih.gov Future research could focus on developing novel catalytic systems for the enantioselective synthesis of Ethyl 7-(2-naphthyl)-7-oxoheptanoate, which possesses a prochiral carbonyl group.

Promising areas of exploration include:

Copper(I)-Based Catalysis: Novel catalytic systems, such as those using copper(I) and chiral bis(phosphine) dioxides, have shown success in the enantioselective arylation of silyl (B83357) enol ethers to produce α-arylated ketones. acs.org Adapting such systems could provide a route to chiral derivatives of the target molecule.

Rhodium-Catalyzed Additions: Rhodium-catalyzed conjugate addition pathways are effective for the enantioselective synthesis of 1,4-keto esters. nih.gov Investigating rhodium catalysts with chiral ligands could enable the asymmetric synthesis of precursors to this compound.

Hybrid Catalyst Systems: The use of hybrid systems, for instance combining palladium and ruthenium complexes, has been reported for the asymmetric allylation of β-keto esters under nearly neutral conditions, which helps to prevent racemization of the product. researchgate.net Such synergistic catalysis could be explored for introducing chirality.

| Catalytic System | Key Features | Potential Application | Reference |

|---|---|---|---|

| Copper(I)/Chiral Bis(phosphine) Dioxides | Enables enantioselective arylation of silyl enol ethers. | Synthesis of chiral α-aryl derivatives. | acs.org |

| Rhodium/Chiral Ligands | Effective for enantioselective conjugate additions to form 1,4-keto esters. | Asymmetric synthesis of chiral precursors. | nih.gov |

| Palladium/Ruthenium Hybrid System | Synergistic catalysis under neutral conditions, preventing product racemization. | Stereoselective installation of functional groups. | researchgate.net |

Integration into Continuous Flow Reaction Systems for Process Intensification

Traditional batch processing in organic synthesis can be inefficient and generate significant waste. frontiersin.orgresearchgate.net Continuous flow chemistry offers numerous advantages, including improved heat and mass transfer, enhanced safety, and easier scalability. unito.itrsc.org Integrating the synthesis of this compound into a continuous flow system could lead to significant process intensification.

Future research in this area could involve:

Multi-step Telescoped Synthesis: Designing a flow system where multiple reaction steps are "telescoped" together without isolating intermediates can streamline the synthesis process. zenodo.orgnih.gov This approach has been successfully used for synthesizing various anticancer drugs and other complex molecules. nih.gov

Enabling Technologies: The combination of flow chemistry with enabling technologies like microwave irradiation can dramatically accelerate reaction rates. frontiersin.orgunito.it For example, a continuous flow microwave-assisted synthesis of aryl ketones has been reported. frontiersin.orgresearchgate.net

Automated Systems: Fully automated reaction systems can be developed for continuous production, including in-line purification and analysis, which would increase efficiency and reproducibility. beilstein-journals.orguc.pt

Investigation of Bio-Inspired Synthetic Routes (e.g., biocatalytic transformations of related substrates)

Nature provides a vast inspiration for developing efficient and selective chemical transformations. nih.gov Bio-inspired synthetic routes, particularly those employing biocatalysts, offer a green and sustainable alternative to traditional chemical methods. The ketone functional group is a versatile reaction center, and developing new methods for its synthesis from abundant materials like carboxylic acids is a key research area. nih.gov

A promising bio-inspired approach for this compound could involve:

Photoredox and Nickel Synergistic Catalysis: A recently developed method utilizes photoredox, nickel, and phosphoranyl radical synergistic catalysis for the cross-electrophile coupling of aromatic acids and organohalides. nih.gov This allows for the direct synthesis of highly functionalized ketones from readily available starting materials, avoiding the need for pre-activated carbonyl intermediates or organometallic compounds. nih.gov This strategy could be adapted for a more direct synthesis of the target compound.

Retrobiosynthesis and Enzyme Engineering: Computational tools like BNICE.ch can be used to discover novel biosynthetic pathways. biorxiv.org This retrobiosynthesis approach could identify potential enzymatic routes to precursors of this compound. Subsequent enzyme engineering could then optimize catalysts for these novel reactions. biorxiv.org

Design and Synthesis of Derivatives for Chemical Biology Probes

Chemical probes are essential tools for studying biological processes in living systems. The naphthyl group in this compound provides a scaffold that can be functionalized to create such probes.

Future directions could include:

Fluorescent Probes: The naphthyl moiety is inherently fluorescent. By strategically introducing electron-donating and electron-withdrawing groups, its photophysical properties can be modulated to create probes for specific analytes or biological environments. nih.gov For instance, derivatives could be designed as fluorescent probes for detecting reactive oxygen species.

Boronate-Based Probes: Arylboronic acids are known to react with various biological oxidants. frontiersin.org Incorporating a boronate group into the structure of this compound could yield probes for detecting species like hydrogen peroxide or hypochlorous acid. frontiersin.org

Tagged Derivatives: The ester or the alkyl chain could be modified to attach affinity tags or reporter groups, facilitating the study of protein-small molecule interactions or for use in activity-based protein profiling.

Contribution to Sustainable Chemical Synthesis Methodologies

The principles of green chemistry aim to design chemical processes that are environmentally benign. innoget.com The synthesis of ketones, which are important chemical building blocks, is a key area for the application of these principles. chemistryviews.orgwikipedia.org

Future research on the synthesis of this compound could contribute to sustainable chemistry through:

Aerobic C-H Oxidation: Utilizing molecular oxygen from the air as the oxidant is a highly atom-economical and green strategy. chemistryviews.orgresearchgate.net Visible-light-induced aerobic C-H oxidation reactions using photocatalysts in aqueous media represent a mild and environmentally friendly method for producing aromatic ketones. chemistryviews.org

Use of Benign Oxidizing Agents: Replacing traditional, often hazardous, oxidizing agents with greener alternatives like nitrogen dioxide, which can be transformed into nitric acid, rendering the process free of waste, is a key goal. nih.gov

Catalysis with Polyoxometalates (POMs): POM catalysts, in conjunction with environmentally benign oxygen donors like molecular oxygen, can facilitate efficient and selective oxidation reactions that align with green chemistry principles. innoget.com

| Methodology | Key Principles | Advantages | Reference |

|---|---|---|---|

| Visible-Light-Induced Aerobic C-H Oxidation | Uses air as the oxidant and water as the solvent. | Economical, mild reaction conditions, environmentally friendly. | chemistryviews.org |

| Oxidation with Gaseous Nitrogen Dioxide | Transforms the oxidizing agent into nitric acid, eliminating waste. | Waste-free, specific oxidation. | nih.gov |

| Polyoxometalate (POM) Catalysis | Employs environmentally benign oxygen donors like O₂. | Efficient, selective, and fulfills green chemistry requirements. | innoget.com |

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for Ethyl 7-(2-naphthyl)-7-oxoheptanoate, and how do reaction conditions influence yield?

- Methodological Answer : A common approach involves esterification of 7-(2-naphthyl)-7-oxoheptanoic acid using ethanol under acidic catalysis (e.g., H₂SO₄). Oxidation of intermediates with PCC (pyridinium chlorochromate) or persulfate salts can enhance ketone formation. Solvent choice (e.g., methanol vs. ethanol) and temperature control (60–80°C) significantly affect yield, as seen in analogous ester syntheses . Purification via column chromatography (silica gel, hexane/ethyl acetate) is recommended for isolating high-purity product.

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Confirm ester linkage (δ ~4.1–4.3 ppm for CH₂CH₃) and ketone carbonyl (δ ~210 ppm in ¹³C). Aromatic protons from the naphthyl group appear as multiplet signals between δ 7.2–8.5 ppm .

- IR Spectroscopy : Detect ester C=O (~1740 cm⁻¹) and ketone C=O (~1710 cm⁻¹).

- HPLC/MS : Verify molecular ion peaks (m/z = 312.4 for [M+H]⁺) and monitor purity (>98% by reverse-phase HPLC) .

Q. What safety protocols are essential when handling this compound in the lab?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coats, and safety goggles (EN 166 or NIOSH standards) .

- Ventilation : Use fume hoods to avoid inhalation of dust/aerosols (P261/P271) .

- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste (P501) .

- Storage : Keep in airtight containers away from oxidizers and heat sources (P403+P233) .

Advanced Research Questions

Q. How does the steric bulk of the naphthyl group influence the compound’s reactivity in nucleophilic acyl substitution?

- Methodological Answer : The 2-naphthyl group introduces steric hindrance, slowing nucleophilic attack at the ketone/ester carbonyl. Kinetic studies (e.g., monitoring reaction rates with amines or Grignard reagents) under controlled conditions (THF, 0°C) can quantify this effect. Computational modeling (DFT or molecular dynamics simulations) predicts steric and electronic contributions . Compare with analogs (e.g., phenyl vs. biphenyl substituents) to isolate steric effects .

Q. What strategies resolve contradictions in spectral data during structural elucidation?

- Methodological Answer :

- Cross-Validation : Use 2D NMR (COSY, HSQC) to confirm proton-proton correlations and carbon assignments.

- X-ray Crystallography : Resolve ambiguities in stereochemistry or crystal packing effects.

- Control Experiments : Synthesize derivatives (e.g., methyl ester) to isolate spectral shifts from ester vs. ketone groups .

Q. How stable is this compound under varying pH and temperature conditions?

- Methodological Answer :

- Accelerated Stability Testing : Incubate the compound in buffers (pH 2–12) at 25°C and 40°C. Monitor degradation via HPLC at intervals (0, 7, 14 days).

- Kinetic Analysis : Calculate degradation rate constants (k) and activation energy (Eₐ) using Arrhenius plots.

- Findings : Esters hydrolyze faster under acidic/basic conditions; the naphthyl group may stabilize via conjugation, reducing ketone reactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.